molecular formula C15H13N3O2S B2728640 N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-55-0

N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2728640
CAS RN: 851943-55-0
M. Wt: 299.35
InChI Key: OCVNFITZABIEAU-UHFFFAOYSA-N
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Description

“N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives like “this compound” involves various methods . For instance, a green one-pot four-component strategy has been developed for the synthesis of [1,2,4]triazolo [1,5- a ]pyrimidine-6-carboxamide derivatives using an amine, 2,2,6-trimethyl-4 H -1,3-dioxin-4-one, an aldehyde, and 3-amino-1,2,4-triazole in the presence of a catalytic amount of p -toluenesulfonic acid in water within 4–6 h .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of “this compound” would be based on this pyrimidine core structure.


Chemical Reactions Analysis

Pyrimidines, including “this compound”, exhibit a range of chemical reactions due to their heterocyclic nature . They can undergo various reactions such as condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its pyrimidine core structure. Pyrimidines are aromatic heterocyclic compounds .

Scientific Research Applications

Synthesis and Biochemical Activities

  • A study detailed the synthesis of novel compounds derived from visnaginone and khellinone, leading to the creation of N-(thiazolo[3,2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide derivatives. These compounds were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, showing significant results (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Evaluation

  • Research on pyrimidine derivatives clubbed with thiazolidinone revealed their promising antimicrobial and anticancer properties. Particularly, two compounds showed significant potency against HeLa Cervical cancer cell Line, demonstrating more effectiveness than the standard drug, Doxorubicin (Verma & Verma, 2022).

Anti-inflammatory and Antinociceptive Activity

  • Another study synthesized thiazolo[3,2-a] pyrimidine derivatives and evaluated them for anti-inflammatory and antinociceptive activities using the rat paw edema method and thermal stimulus technique. Specific compounds exhibited significant activities and lower ulcerogenic activity compared to other derivatives (Alam et al., 2010).

Enzyme Inhibition for HIV Treatment

  • The use of 19F-nuclear magnetic resonance (NMR) spectroscopy in a drug discovery program supporting HIV treatment identified potent inhibitors within the N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide series, showcasing the utility of this chemical framework in developing HIV integrase inhibitors (Monteagudo et al., 2007).

Safety and Hazards

The safety and hazards of “N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” would depend on its specific chemical structure and properties. As a pyrimidine derivative, it may have certain safety considerations related to its pharmacological effects .

Future Directions

Future research on “N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” and other pyrimidine derivatives could focus on developing new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-2-4-11(5-3-10)8-16-13(19)12-9-17-15-18(14(12)20)6-7-21-15/h2-7,9H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVNFITZABIEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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